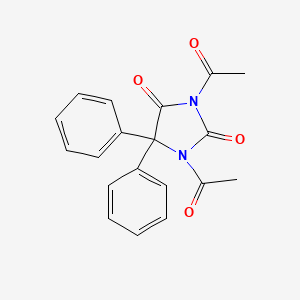
Hydantoin, 1,3-diacetyl-5,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 1,3-diacetyl-5,5-diphenyl- is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of hydantoin, 1,3-diacetyl-5,5-diphenyl- includes two acetyl groups and two phenyl groups attached to the hydantoin core, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin, 1,3-diacetyl-5,5-diphenyl- typically involves the acylation of 5,5-diphenylhydantoin. One common method is the reaction of 5,5-diphenylhydantoin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, green chemistry principles are increasingly being applied to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Hydantoin, 1,3-diacetyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydantoin derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydantoin derivatives with reduced acetyl groups. Substitution reactions can lead to a wide range of substituted hydantoin derivatives.
科学的研究の応用
Hydantoin, 1,3-diacetyl-5,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Hydantoin derivatives are known for their anticonvulsant properties, and this compound is being investigated for similar therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of hydantoin, 1,3-diacetyl-5,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. For example, it may block sodium channels, which is a common mechanism for anticonvulsant activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Hydantoin, 1,3-diacetyl-5,5-diphenyl- can be compared with other hydantoin derivatives such as:
Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents.
Ethotoin: Another anticonvulsant with a different substitution pattern on the hydantoin ring.
Nitrofurantoin: An antibiotic that contains a hydantoin moiety but has distinct functional groups that confer its antibacterial properties.
The uniqueness of hydantoin, 1,3-diacetyl-5,5-diphenyl- lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. Its dual acetyl and phenyl groups make it a versatile compound for various chemical transformations and research applications.
特性
CAS番号 |
4224-06-0 |
|---|---|
分子式 |
C19H16N2O4 |
分子量 |
336.3 g/mol |
IUPAC名 |
1,3-diacetyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16N2O4/c1-13(22)20-17(24)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14(2)23)18(20)25/h3-12H,1-2H3 |
InChIキー |
JSRBJRZHHMVBSZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)C(N(C1=O)C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


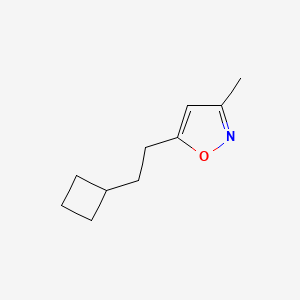
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
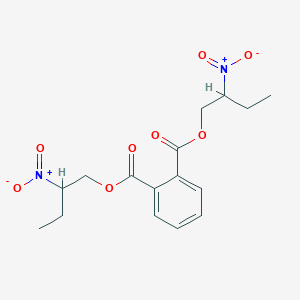
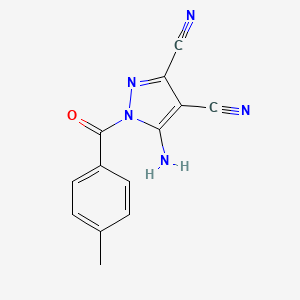
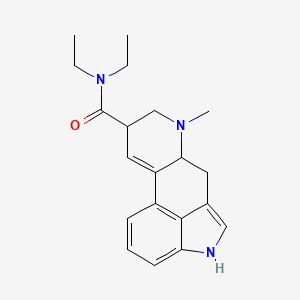
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
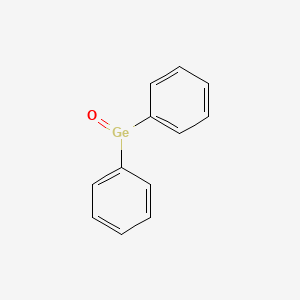
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
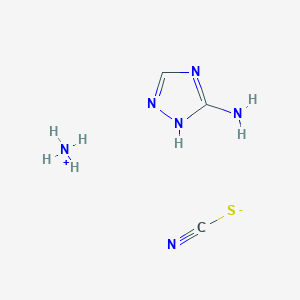
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
![(1R,5R)-1-(2,3-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14173438.png)
